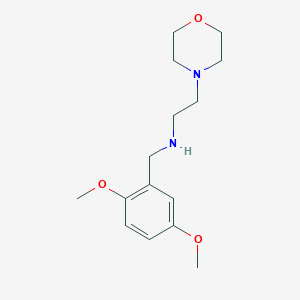

(2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Overview

Description

The compound of interest, (2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine, is a chemical structure that is part of a broader class of compounds known as (Phenylalkyl)amines. These compounds have been studied for their interactions with the 5-HT2A/C receptors, which are significant in various neurological processes. The structure-activity relationships of these compounds are of particular interest because they can act as either agonists or antagonists to these receptors, depending on the nature of their substituents .

Synthesis Analysis

The synthesis of related (Phenylalkyl)amines involves multiple steps, starting with the conversion of 2,5-dimethoxybenzenethiol to thioether derivatives. These derivatives are then subjected to Vilsmeier-formylation to produce benzaldehydes, followed by condensation with MeNO2 to yield nitroethenyl derivatives. The final step involves the reduction of these intermediates to produce the desired (2-phenylethyl)amines. This synthesis route highlights the importance of each step in achieving the final compound with the desired properties and functional activity .

Molecular Structure Analysis

The molecular structure of (2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine is not directly discussed in the provided papers. However, the structural analysis of similar compounds, such as those mentioned in the first paper, involves spectroscopic characterization techniques. These techniques, which likely include IR, 1H-NMR, 13C-NMR, and possibly mass spectrometry, are crucial for confirming the structure of synthesized compounds and understanding their potential interactions with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of thioether derivatives, Vilsmeier-formylation, condensation reactions, and reductions. Each of these reactions contributes to the creation of a compound with specific characteristics and biological activities. The nature of the substituents and the core structure of the compound play a significant role in determining the outcome of these reactions and the pharmacological profile of the synthesized molecules .

Physical and Chemical Properties Analysis

While the physical and chemical properties of (2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine are not explicitly detailed in the provided papers, such properties are typically deduced from elemental analysis, IR, NMR, and mass spectrometry data. These properties include solubility, melting point, boiling point, and stability, which are essential for understanding the compound's behavior in biological systems and its potential as a pharmacological agent. The substituents' size and lipophilicity are known to influence the agonistic or antagonistic character of these compounds, which is critical for their interaction with 5-HT2A/C receptors .

Scientific Research Applications

Synthesis in Polymer Chemistry

Morpholine derivatives, including those similar to (2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine, have been used in the synthesis of biodegradable polyesteramides. These compounds are prepared by ring-opening copolymerization, providing polymers with pendant functional groups. Such materials could be useful in various biomedical applications (Veld, Dijkstra, & Feijen, 1992).

Applications in Block Copolymer Synthesis

Compounds similar to (2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine have been involved in creating novel cationic diblock copolymers. These copolymers exhibit reversible pH-, salt-, and temperature-induced micellization, showing potential in drug delivery systems (Bütün, Armes, & Billingham, 2001).

Medicinal Chemistry

Morpholine derivatives have been synthesized for potential anti-inflammatory properties. This application suggests the role of these compounds in developing new pharmaceuticals (Nagarapu & Rao, 2002).

Antimicrobial Applications

Morpholine-based compounds have shown promising results in antimicrobial activities, highlighting their potential in combating infections and developing new antibiotics (Bektaş et al., 2007).

Analytical Chemistry

Morpholine derivatives are also significant in analytical chemistry, especially in gas chromatography-mass spectrometry for detecting aliphatic amines in water samples. This application underlines their importance in environmental monitoring and analysis (Sacher, Lenz, & Brauch, 1997).

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c1-18-14-3-4-15(19-2)13(11-14)12-16-5-6-17-7-9-20-10-8-17/h3-4,11,16H,5-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLNMSOXXDGWNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801211315 | |

| Record name | N-[(2,5-Dimethoxyphenyl)methyl]-4-morpholineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801211315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine | |

CAS RN |

797027-75-9 | |

| Record name | N-[(2,5-Dimethoxyphenyl)methyl]-4-morpholineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=797027-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2,5-Dimethoxyphenyl)methyl]-4-morpholineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801211315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1301219.png)

![4-[3-(2-Methylphenoxy)propyl]morpholine](/img/structure/B1301253.png)